molecular formula C24H32ClN5O2 B2568985 N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 923065-19-4

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2568985
CAS RN: 923065-19-4
M. Wt: 458
InChI Key: IKHVPBNDRATFQZ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32ClN5O2 and its molecular weight is 458. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • "An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration" by Harrison et al. (2001) discusses a compound with similarities to N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, demonstrating effectiveness in preclinical tests related to emesis and depression (Harrison et al., 2001).

Nonlinear Optical Absorption and Optical Device Applications

  • "Synthesis and nonlinear optical absorption of novel chalcone derivative compounds" by Rahulan et al. (2014) explores a compound with structural similarities, highlighting its potential in optical device applications like optical limiters due to its unique absorption behavior (Rahulan et al., 2014).

Insecticidal Activity

  • A study titled "Methylene group modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and insecticidal activity" by Samaritoni et al. (1999) discusses derivatives of a similar compound and their applications in broad-spectrum insecticides (Samaritoni et al., 1999).

Biological Screening for Bacterial Activity

  • In "Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives" by Aziz‐ur‐Rehman et al. (2014), derivatives of the compound were synthesized and screened for activity against Gram-negative and Gram-positive bacteria (Aziz‐ur‐Rehman et al., 2014).

Antimicrobial Agents

  • "Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents" by Patel et al. (2012) explores derivatives with antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).

Crystal Structure Analysis

  • The study "Crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6- (4-methylpiperazin-1-yl)-1H-benzimidazole" by Ozbey et al. (2001) delves into the crystal structure of a similar compound, providing insights into its molecular conformation (Ozbey et al., 2001).

σ Receptor Ligands and Antidystonic Effects

  • "Characterization of two novel σ receptor ligands: antidystonic effects in rats suggest σ receptor antagonism" by Matsumoto et al. (1995) describes the characterization of similar ligands, highlighting their potential therapeutic applications in dystonia (Matsumoto et al., 1995).

Reversible Optical Storage

  • "Azo Polymers for Reversible Optical Storage. 10. Cooperative Motion of Polar Side Groups in Amorphous Polymers" by Meng et al. (1996) discusses the synthesis of polymers with potential applications in optical data storage, indicating the versatility of derivatives of this compound (Meng et al., 1996).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-28(2)21-10-6-19(7-11-21)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-18-4-8-20(25)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHVPBNDRATFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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